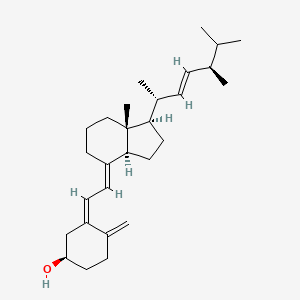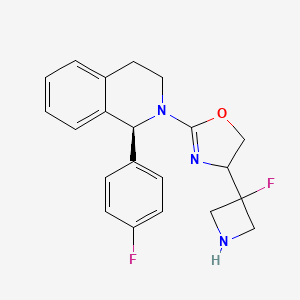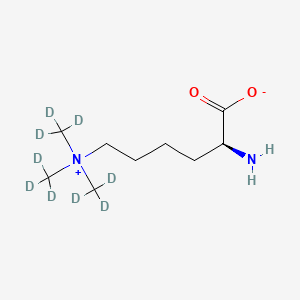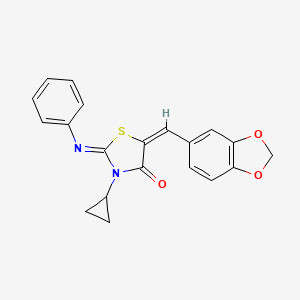
Glycation-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycation-IN-1 is a compound known for its potent inhibitory effects on glycation reactions. Glycation is a non-enzymatic process where reducing sugars react with amino groups in proteins, lipids, or nucleic acids, leading to the formation of advanced glycation end products (AGEs). These AGEs are implicated in various chronic diseases, including diabetes, cardiovascular diseases, and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycation-IN-1 involves the reaction of specific amino acids with reducing sugars under controlled conditions. The process typically requires a physiological temperature or higher, depending on the optimized protocol. Factors such as pH, temperature, and the presence of catalysts or inhibitors are adjusted to enhance the yield and properties of the compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the reaction. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Glycation-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its inhibitory effects on glycation processes .
Common Reagents and Conditions: The common reagents used in these reactions include reducing sugars like glucose and fructose, amino acids, and catalysts such as metal ions. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions are stable compounds that inhibit the formation of AGEs. These products are characterized by their ability to bind to the receptor for advanced glycation end products (RAGE), thereby preventing the downstream effects of glycation .
Scientific Research Applications
Glycation-IN-1 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of glycation and the formation of AGEs.
Biology: In biological research, this compound is employed to investigate the effects of glycation on cellular functions and the development of diseases.
Medicine: this compound is being explored for its potential therapeutic applications in treating chronic diseases such as diabetes, cardiovascular diseases, and neurodegenerative disorders.
Mechanism of Action
Glycation-IN-1 exerts its effects by inhibiting the initial, intermediate, and final stages of glycation reactions. It binds to the reactive carbonyl groups of reducing sugars, preventing them from reacting with amino groups in proteins, lipids, or nucleic acids. This inhibition reduces the formation of AGEs and their subsequent binding to RAGE, thereby mitigating the downstream effects such as oxidative stress and inflammation .
Comparison with Similar Compounds
Aminoguanidine: Known for its ability to inhibit the formation of AGEs by reacting with carbonyl groups.
Pyridoxamine: Another compound that inhibits glycation by scavenging reactive carbonyl intermediates.
Uniqueness of Glycation-IN-1: this compound stands out due to its comprehensive inhibitory effects on all stages of glycation reactions. Unlike other compounds that target specific stages, this compound provides a broader spectrum of inhibition, making it more effective in preventing the formation of AGEs and their associated pathological effects .
Properties
Molecular Formula |
C20H16N2O3S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-cyclopropyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H16N2O3S/c23-19-18(11-13-6-9-16-17(10-13)25-12-24-16)26-20(22(19)15-7-8-15)21-14-4-2-1-3-5-14/h1-6,9-11,15H,7-8,12H2/b18-11+,21-20? |
InChI Key |
MGCBQOPMKDYRNL-VOBJICJNSA-N |
Isomeric SMILES |
C1CC1N2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/SC2=NC5=CC=CC=C5 |
Canonical SMILES |
C1CC1N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


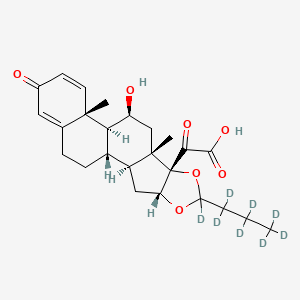
![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)
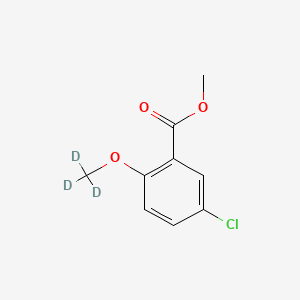
![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15139004.png)
![Isopropyl 9-ethyl-1-(naphthalen-1-yl)-9h-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15139009.png)
![1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B15139015.png)
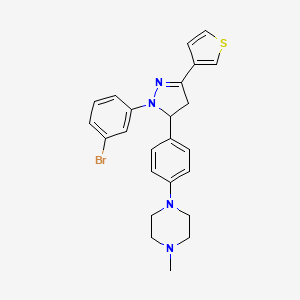
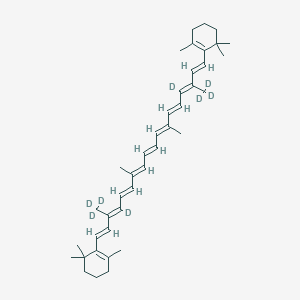

![N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide](/img/structure/B15139033.png)
